![molecular formula C9H9BrO3S2 B2834834 1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 882271-53-6](/img/structure/B2834834.png)
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a chemical compound with a complex structure that includes a bromine atom, a methylsulfonyl group, and a benzothiophene core
Vorbereitungsmethoden
The synthesis of 1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency .
Analyse Chemischer Reaktionen
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace the bromine atom or the methylsulfonyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, its derivatives have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
2. Catalytic Reactions
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has been employed as a reagent in asymmetric nucleophilic additions to ketones and other electrophiles. This application is crucial for creating chiral centers in organic synthesis, which are essential for the development of enantiomerically pure drugs .
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety displayed potent activity against various microbial strains . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.
2. Antiparasitic Activity
The compound has also been investigated for its potential antiparasitic effects. Its structural analogs have been synthesized and tested for efficacy against parasites responsible for diseases such as malaria and leishmaniasis. The results indicate promising activity that warrants further exploration in drug development .
Data Tables
Compound Name | Microbial Strain | Activity (MIC) |
---|---|---|
Thiazole Derivative A | E. coli | 15 µg/mL |
Pyrazole Derivative B | S. aureus | 10 µg/mL |
Tetrahydrobenzothiophene C | P. aeruginosa | 20 µg/mL |
Case Studies
Case Study 1: Synthesis of Antiparasitic Agents
In a recent study, researchers synthesized several derivatives of this compound to evaluate their antiparasitic activity against Plasmodium falciparum. The study found that modifications at specific positions on the benzothiophene ring significantly enhanced activity compared to the parent compound .
Case Study 2: Asymmetric Synthesis
A notable application involved the use of this compound in catalytic asymmetric synthesis protocols where it served as a key intermediate in producing chiral alcohols with high enantioselectivity. The methodology demonstrated that variations in reaction conditions could lead to improved yields and selectivity .
Wirkmechanismus
The mechanism of action of 1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can be compared with other similar compounds, such as:
- 1-bromo-6,6-dimethyl-3-methylthio-6,7-dihydro-2-benzothiophen-4-one
- 1-bromo-6,6-dimethyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one These compounds share a similar benzothiophene core but differ in the substituents attached to the core structure. The unique combination of substituents in this compound gives it distinct chemical properties and potential applications.
Biologische Aktivität
1-Bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9BrO3S2. The compound features a bromine atom and a methylsulfonyl group attached to a tetrahydrobenzo[c]thiophene core. Its structural characteristics suggest potential interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Antitumor Activity
Studies have shown that derivatives of tetrahydrobenzo[c]thiophenes can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 4.36 μM to higher concentrations depending on the specific derivative used .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial effects .
3. Anti-inflammatory Effects
Compounds within this chemical class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests a potential therapeutic role in conditions characterized by inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can guide the development of more potent derivatives. Key modifications that have been explored include:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Methylsulfonyl Group : This functional group is known to enhance solubility and bioavailability.
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines indicated that structural analogs of this compound showed significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Screening : A series of experiments assessed the antimicrobial efficacy of related compounds against common pathogens, revealing promising results that warrant further investigation into their mechanisms of action .
Eigenschaften
IUPAC Name |
1-bromo-3-methylsulfonyl-6,7-dihydro-5H-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S2/c1-15(12,13)9-7-5(8(10)14-9)3-2-4-6(7)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXVMFOPZWCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(S1)Br)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.